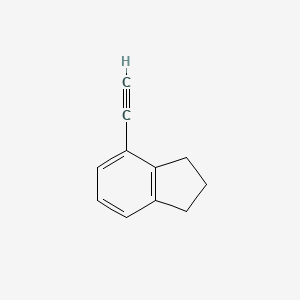

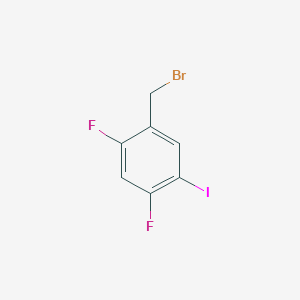

![molecular formula C16H21N3O B2814178 N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide CAS No. 1436089-99-4](/img/structure/B2814178.png)

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

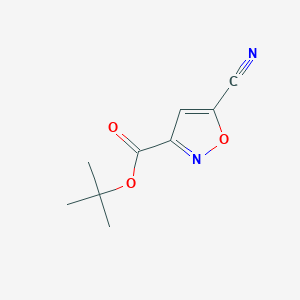

“N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide” is a complex organic compound. It contains a cyclohexyl group, a cyano group, a pyridinyl group, and a propanamide group. Cyclohexyl refers to a cyclic structure of six carbon atoms . The cyano group (-CN) consists of a carbon and nitrogen atom triple bonded together . Pyridinyl refers to a six-membered ring containing five carbon atoms and one nitrogen atom . Propanamide is a functional group derived from propanoic acid where the -OH group is replaced by an -NH2 group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would introduce a cyclic structure, the cyano group would introduce polarity, and the pyridinyl and propanamide groups would introduce additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the cyclic cyclohexyl group could influence its solubility, boiling point, and melting point .Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

The study of cytochrome P450 (CYP) isoforms in human liver microsomes has revealed the critical role of chemical inhibitors in understanding drug metabolism and potential drug-drug interactions (DDIs). The selectivity of such inhibitors towards specific CYP isoforms aids in the precise phenotyping of drugs, which is essential for predicting DDIs and ensuring drug safety (Khojasteh et al., 2011).

Medicinal Importance of Pyridine Derivatives

Pyridine derivatives are highlighted for their extensive biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structural versatility of pyridine rings allows for the design of compounds with specific biological targets, offering a broad spectrum of applications in medicinal chemistry (Abu-Taweel et al., 2022).

Synthesis and Application of Heterocyclic Compounds

The synthesis and application of heterocyclic compounds, such as N-oxides derived from pyridine, have been explored for their potential in drug development. These compounds exhibit a range of biological activities and have been employed as intermediates in the synthesis of metal complexes, catalysts, and medicinal agents. The diversity of heterocyclic N-oxide molecules underscores their significance in organic synthesis and pharmaceutical research (Li et al., 2019).

Catalytic Applications in Organic Synthesis

The development of hybrid catalysts for the synthesis of complex organic molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, illustrates the importance of catalysis in modern synthetic chemistry. These catalysts enable efficient and selective reactions, facilitating the production of compounds with potential medicinal applications (Parmar et al., 2023).

Advanced Materials and Chemosensing

The study of pyridine derivatives extends beyond medicinal chemistry to include applications in chemosensing and materials science. These compounds have been utilized as sensors for various ions and molecules, demonstrating the versatility of pyridine-based materials in analytical and environmental monitoring (Altaf et al., 2015).

properties

IUPAC Name |

N-[cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c17-12-15(13-6-2-1-3-7-13)19-16(20)10-9-14-8-4-5-11-18-14/h4-5,8,11,13,15H,1-3,6-7,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZQQDDGESZGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)NC(=O)CCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

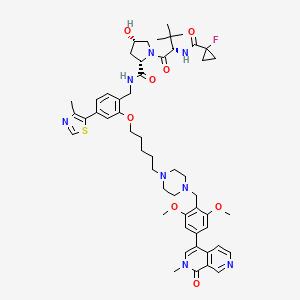

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)

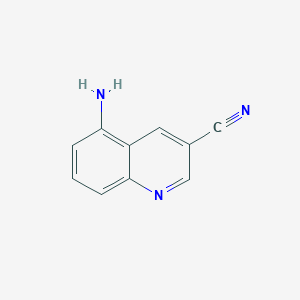

![Methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2814104.png)

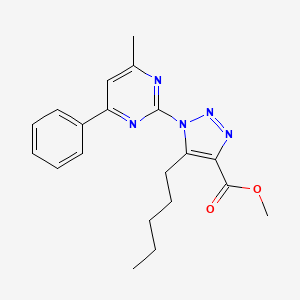

![4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone](/img/structure/B2814108.png)

![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2814118.png)